molecular formula C18H18N8S B12277996 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12277996
M. Wt: 378.5 g/mol
InChI Key: AEYWKKCLNSENHP-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and thienopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(1H-pyrazol-1-yl)pyrimidine: Lacks the thienopyrimidine moiety.

    4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine: Lacks the methyl group at position 2.

    2-methyl-4-(1H-pyrazol-1-yl)-6-(4-piperazin-1-yl)pyrimidine: Lacks the thienopyrimidine moiety.

Uniqueness

The uniqueness of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of the thienopyrimidine moiety, in particular, enhances its potential as a versatile scaffold for drug development and material science .

Properties

Molecular Formula

C18H18N8S

Molecular Weight

378.5 g/mol

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C18H18N8S/c1-13-22-15(11-16(23-13)26-5-2-4-21-26)24-6-8-25(9-7-24)18-17-14(3-10-27-17)19-12-20-18/h2-5,10-12H,6-9H2,1H3

InChI Key

AEYWKKCLNSENHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)N5C=CC=N5

Origin of Product

United States

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